molecular formula C31H37ClN2O2 B608170 JAS239 CAS No. 1630288-74-2

JAS239

カタログ番号: B608170
CAS番号: 1630288-74-2
分子量: 505.099
InChIキー: QSVUHZZKDVAPPZ-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JAS239 is a novel carbocyanine dye that binds and competitively inhibits choline kinase (ChoK) intracellularly. This compound attenuated choline phosphorylation and viability in a panel of human breast cancer cell lines. Antibody blockade prevented cellular retention of this compound indicating direct interaction with ChoKα independent of the choline transporters and catabolic choline pathways. In mice bearing orthotopic MCF7 breast xenografts, optical imaging with this compound distinguished tumors overexpressing ChoKα from their empty vector counterparts and delineated tumor margins.

科学的研究の応用

1. Glioblastoma Treatment Response Monitoring

  • Research Context : JAS239 has been studied for its effects on glioblastoma, a type of brain tumor.
  • Key Findings : In a study using mouse models, this compound was used to monitor treatment response in glioblastoma using MR Electrical Properties Tomography (MREPT) at 9.4T. The findings indicated changes in tissue conductivity related to this compound treatment, although the study suggested that the GL261 tumor model might be resistant to this treatment. This research highlights the potential of MREPT in assessing treatment response in glioblastoma (Alrashidi et al., 2022).

2. Metabolic Changes in Glioblastomas

  • Research Context : this compound has been investigated for its impact on glioblastoma metabolism.
  • Key Findings : Another study explored the metabolic changes in glioblastomas in response to this compound, a choline kinase inhibitor, using Magnetic Resonance Spectroscopy (MRS) in rodent models. This study provided insights into the metabolic pathway alterations in glioblastoma, indicating the utility of MRS in assessing these changes (Bhaduri et al., 2022).

3. Near Infrared Fluorescent Imaging in Breast Tumors

  • Research Context : The application of this compound in breast cancer imaging.
  • Key Findings : A study utilized this compound for near infrared fluorescent imaging of choline kinase alpha expression and inhibition in breast tumors. This approach allowed for the assessment of ChoKα status in cells and in vivo, offering a method to monitor the effectiveness of inhibitors of choline metabolism in breast cancer (Arlauckas et al., 2017).

4. Intravoxel Incoherent Motion Imaging in Glioblastoma

  • Research Context : Investigating this compound in glioblastoma using Intravoxel Incoherent Motion (IVIM) Diffusion-Weighted Imaging.
  • Key Findings : This study monitored changes in IVIM parameters in response to this compound treatment in preclinical glioblastoma models. The results indicated no significant differences in diffusion and perfusion-related parameters, suggesting that this compound may be ineffective in this treatment model (Ahmed et al., 2022).

5. Direct Inhibition of Choline Kinase

  • Research Context : Exploring the inhibitory effects of this compound on choline kinase.
  • Key Findings : this compound was found to directly inhibit choline kinase alpha, a key indicator of breast cancer prognosis. This study demonstrated that this compound binds and competitively inhibits ChoK, preventing choline phosphorylation and inducing cell death in breast cancer cell lines (Arlauckas, Popov, & Delikatny, 2014).

特性

CAS番号

1630288-74-2

分子式

C31H37ClN2O2

分子量

505.099

IUPAC名

1-(2-hydroxyethyl)-2-((1E,3E,5E)-7-((Z/E)-1-(2-hydroxyethyl)-3,3-dimethylindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-3,3-dimethyl-3H-indol-1-ium chloride

InChI

InChI=1S/C31H37N2O2.ClH/c1-30(2)24-14-10-12-16-26(24)32(20-22-34)28(30)18-8-6-5-7-9-19-29-31(3,4)25-15-11-13-17-27(25)33(29)21-23-35;/h5-19,34-35H,20-23H2,1-4H3;1H/q+1;/p-1

InChIキー

QSVUHZZKDVAPPZ-UHFFFAOYSA-M

SMILES

CC1(C)C(/C=C/C=C/C=C/C=C2N(CCO)C3=C(C=CC=C3)C/2(C)C)=[N+](CCO)C4=C1C=CC=C4.[Cl-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

JAS239;  JAS-239;  JAS 239; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JAS239
Reactant of Route 2
JAS239
Reactant of Route 3
JAS239
Reactant of Route 4
JAS239
Reactant of Route 5
JAS239
Reactant of Route 6
JAS239

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。